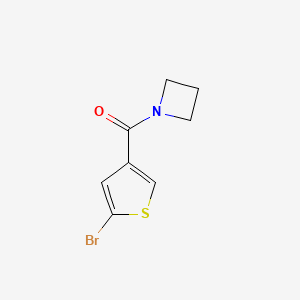![molecular formula C26H34Br2O2S2 B8199597 1,3-dibromo-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B8199597.png)
1,3-dibromo-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H,8H-Benzo[1,2-c:4,5-c’]dithiophene-4,8-dione, 1,3-dibromo-5,7-bis(2-ethylhexyl)- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a benzo-dithiophene core with bromine and ethylhexyl substituents, making it a valuable material in organic electronics and photovoltaic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H,8H-Benzo[1,2-c:4,5-c’]dithiophene-4,8-dione, 1,3-dibromo-5,7-bis(2-ethylhexyl)- typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and recrystallization, are essential to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
4H,8H-Benzo[1,2-c:4,5-c’]dithiophene-4,8-dione, 1,3-dibromo-5,7-bis(2-ethylhexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of strong oxidizing agents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like thiols, amines, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
4H,8H-Benzo[1,2-c:4,5-c’]dithiophene-4,8-dione, 1,3-dibromo-5,7-bis(2-ethylhexyl)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 4H,8H-Benzo[1,2-c:4,5-c’]dithiophene-4,8-dione, 1,3-dibromo-5,7-bis(2-ethylhexyl)- exerts its effects is primarily through its interaction with molecular targets in electronic devices. The compound’s unique electronic properties, such as high electron affinity and mobility, make it an excellent candidate for use in organic semiconductors . In biological systems, its derivatives may interact with cellular components, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-dibromo-5,7-diphenyl-4H,8H-benzo[1,2-c:4,5-c’]dithiophene-4,8-dione
- 1,3-dibromo-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione
Uniqueness
4H,8H-Benzo[1,2-c:4,5-c’]dithiophene-4,8-dione, 1,3-dibromo-5,7-bis(2-ethylhexyl)- stands out due to its specific substitution pattern, which imparts unique electronic properties and enhances its solubility in organic solvents. This makes it particularly suitable for applications in organic electronics and photovoltaic devices .
Propriétés
IUPAC Name |
1,3-dibromo-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34Br2O2S2/c1-5-9-11-15(7-3)13-17-19-20(18(31-17)14-16(8-4)12-10-6-2)24(30)22-21(23(19)29)25(27)32-26(22)28/h15-16H,5-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKAGWWUCATEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C2C(=C(S1)CC(CC)CCCC)C(=O)C3=C(SC(=C3C2=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34Br2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5-Difluoro-3'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8199546.png)
![4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8199549.png)
![3'-Chloro-4,5-difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199552.png)
![4,5-Difluoro-4'-methyl-[1,1'-biphenyl]-2-amine](/img/structure/B8199555.png)
![4,5-Difluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B8199559.png)
![5-(Difluoromethoxy)-4'-fluoro-[1,1'-biphenyl]-2-amine](/img/structure/B8199581.png)


